Dimethyl 4-chloroisophthalate
CAS No.:
Cat. No.: VC18306885
Molecular Formula: C10H9ClO4
Molecular Weight: 228.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClO4 |
|---|---|
| Molecular Weight | 228.63 g/mol |
| IUPAC Name | dimethyl 4-chlorobenzene-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 |
| Standard InChI Key | HFYSTLFOKOWFLW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Cl)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Dimethyl 4-chloroisophthalate belongs to the class of chlorinated isophthalate esters, with a molecular weight of 228.63 g/mol (calculated from CHClO) . The chlorine atom at the 4-position introduces electronic effects that influence the compound’s reactivity, particularly in electrophilic substitution and nucleophilic acyl substitution reactions. The ester groups at the 1- and 3-positions adopt distinct conformations relative to the aromatic ring. For example, in dimethyl 4,5-dichlorophthalate, one ester group lies nearly coplanar with the benzene ring, while the other deviates by 101.05°, a structural feature likely shared by dimethyl 4-chloroisophthalate due to steric and electronic similarities .
Crystallographic and Spectroscopic Properties
X-ray diffraction studies of analogous compounds, such as dimethyl 4,5-dichlorophthalate, reveal that crystal packing is stabilized by C–H···O hydrogen bonds and electrostatic interactions between electron-deficient carbonyl carbons and electron-rich aromatic systems . These interactions suggest that dimethyl 4-chloroisophthalate may exhibit similar crystalline behavior, with potential applications in materials science where controlled molecular packing is critical. Spectral data (e.g., H NMR, C NMR) for related esters indicate characteristic resonances for aromatic protons (δ 7.5–8.5 ppm), ester methyl groups (δ 3.8–4.0 ppm), and chlorine-substituted carbons (δ 110–120 ppm) .
Synthetic Methodologies
The synthesis of dimethyl 4-chloroisophthalate can be achieved through two primary routes: direct esterification of 4-chloroisophthalic acid or halogenation of dimethyl isophthalate.
Esterification of 4-Chloroisophthalic Acid
4-Chloroisophthalic acid is reacted with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) in refluxing conditions. This method, analogous to the synthesis of dimethyl 5-chloroisophthalate, typically yields the target ester in ~77% purity after recrystallization . Industrial-scale production may employ continuous flow reactors to enhance efficiency, as demonstrated in the synthesis of dimethyl 2-chloroterephthalate .
Table 1: Optimization of Esterification Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst (HSO) | 5 mol% | Maximizes conversion |
| Temperature | 80–100°C | Balances reaction rate and side reactions |
| Solvent | Methanol (neat) | Simplifies purification |
Halogenation of Dimethyl Isophthalate
Reactivity and Functional Transformations
The chlorine substituent and ester groups in dimethyl 4-chloroisophthalate enable diverse chemical transformations:
Nucleophilic Aromatic Substitution
The electron-withdrawing effect of the chlorine atom activates the aromatic ring toward nucleophilic substitution. For example, reaction with amines or alkoxides can replace the chlorine with nitrogen- or oxygen-containing groups, forming derivatives for pharmaceutical applications .
Ester Hydrolysis and Transesterification
Hydrolysis under basic conditions yields 4-chloroisophthalic acid, a precursor for polyesters and coordination polymers. Transesterification with higher alcohols (e.g., benzyl alcohol) produces bulkier esters with modified solubility profiles .
Industrial and Pharmaceutical Applications
Polymer Chemistry
Dimethyl 4-chloroisophthalate serves as a monomer in the synthesis of high-performance polyesters and polyamides. Chlorine’s electron-withdrawing nature enhances polymer thermal stability, making these materials suitable for automotive and aerospace components .
Pharmaceutical Intermediates
The compound’s structural similarity to dimethyl 4,5-dichlorophthalate—a precursor for Alzheimer’s disease therapeutics—suggests potential in drug development . Chlorinated phthalates are also explored as ligands in ruthenium-based metathesis catalysts, which facilitate carbon-carbon bond formation in complex molecule synthesis .
Table 2: Comparative Reactivity of Chlorinated Isophthalates
| Compound | Chlorine Position | Key Application |
|---|---|---|
| Dimethyl 4-chloroisophthalate | 4 | Polymer additives |
| Dimethyl 5-chloroisophthalate | 5 | Endocrine disruptor studies |
| Dimethyl 2-chloroterephthalate | 2 | HPLC analytical standards |
Analytical Characterization
Reverse-phase HPLC with acetonitrile/water mobile phases (adjusted to pH 2.5 with phosphoric acid) effectively separates dimethyl 4-chloroisophthalate from related esters . Mass spectrometry (MS) confirms the molecular ion at m/z 228.63, with fragmentation patterns indicative of chlorine loss (Δ m/z 35) .
Biological and Environmental Considerations
While direct toxicological data for dimethyl 4-chloroisophthalate are scarce, studies on structurally similar compounds (e.g., dimethyl 5-chloroisophthalate) suggest potential respiratory irritation and endocrine disruption. These findings underscore the need for stringent handling protocols in industrial settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume